Cas no 15459-04-8 (Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-)
15459-04-8 structure
Product Name:Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-
Numero CAS:15459-04-8
MF:C34H46O2
MW:486.727850437164
CID:167953
PubChem ID:291903
Update Time:2025-04-19
Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-
- 2-tert-butyl-6-[[4-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-4-methylphenol
- 2-tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol
- AC1L6GUJ
- AC1Q2IKA
- AC1Q79HO
- CTK4C8338
- NCIStruc1_001501
- NCIStruc2_001652
- NSC157469
- NSC-157469
- NCGC00014430-02
- AKOS024429848
- NCI60_001144
- CHEMBL1741892
- 6,6'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(2-(tert-butyl)-4-methylphenol)
- NCGC00014430
- NCI157469
- 15459-04-8
- NCGC00097535-01
- ALPHA2,ALPHA'2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL)
- 6,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)bis(2-tert-butyl-4-methylphenol)
- CCG-37324
- DTXSID30303238
-
- Inchi: 1S/C34H46O2/c1-19-13-25(31(35)29(15-19)33(7,8)9)17-27-21(3)23(5)28(24(6)22(27)4)18-26-14-20(2)16-30(32(26)36)34(10,11)12/h13-16,35-36H,17-18H2,1-12H3
- Chiave InChI: DSJCTVARYPWIFZ-UHFFFAOYSA-N
- Sorrisi: OC1C(=CC(C)=CC=1C(C)(C)C)CC1C(C)=C(C)C(=C(C)C=1C)CC1=CC(C)=CC(=C1O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 486.34998
- Massa monoisotopica: 486.349780706g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 36
- Conta legami ruotabili: 6
- Complessità: 625
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.6
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- PSA: 40.46
Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- Letteratura correlata
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
15459-04-8 (Phenol,2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-) Prodotti correlati
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